molecular formula C10H14OS B7964342 2-[2-(Methylthio)phenyl]-2-propanol CAS No. 6518-72-5

2-[2-(Methylthio)phenyl]-2-propanol

Cat. No.: B7964342
CAS No.: 6518-72-5
M. Wt: 182.28 g/mol
InChI Key: IDFSEDJLHOXRAU-UHFFFAOYSA-N
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Description

2-[2-(Methylthio)phenyl]-2-propanol is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylthio)phenyl]-2-propanol typically involves the reaction of 2-(methylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of 2-(methylthio)benzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or distillation are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-(methylthio)benzaldehyde or 2-(methylthio)benzoic acid.

    Reduction: Formation of 2-[2-(Methylthio)phenyl]propane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(Methylthio)phenyl]-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzaldehyde: A precursor in the synthesis of 2-[2-(Methylthio)phenyl]-2-propanol.

    2-(Methylthio)benzoic acid: An oxidation product of this compound.

    2-[2-(Methylthio)phenyl]propane: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both a methylthio group and a hydroxyl group allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFSEDJLHOXRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313114
Record name 2-(2-methylsulfanylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6518-72-5
Record name NSC266273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylsulfanylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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